molecular formula C22H25ClN2O2 B13757451 N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride

N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride

Cat. No.: B13757451
M. Wt: 384.9 g/mol
InChI Key: FXLPGOMPRYOMIL-UHFFFAOYSA-N
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Description

N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride (CAS: 61876-25-3) is a structurally complex compound characterized by a 1-adamantyl group attached to a phenyl ring, which is further substituted with an isonicotinamide 1-oxide moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. Key physicochemical properties include a molecular formula of C₂₂H₂₅ClN₂O, molecular weight of 368.900 g/mol, a boiling point of 427.5°C at 760 mmHg, and a calculated logP value of 5.99, indicative of moderate lipophilicity . Notably, the compound’s density and melting point remain unspecified in available literature, and its safety profile (MSDS) is undocumented .

The adamantyl group, a rigid bicyclic hydrocarbon, is a hallmark of this compound and is known to enhance membrane permeability and metabolic stability in drug design.

Properties

Molecular Formula

C22H25ClN2O2

Molecular Weight

384.9 g/mol

IUPAC Name

N-[4-(1-adamantyl)phenyl]-1-oxidopyridin-1-ium-4-carboxamide;hydrochloride

InChI

InChI=1S/C22H24N2O2.ClH/c25-21(18-5-7-24(26)8-6-18)23-20-3-1-19(2-4-20)22-12-15-9-16(13-22)11-17(10-15)14-22;/h1-8,15-17H,9-14H2,(H,23,25);1H

InChI Key

FXLPGOMPRYOMIL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=[N+](C=C5)[O-].Cl

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis Overview

The synthesis of N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride generally involves the following key steps:

  • Formation of the isonicotinamide moiety.
  • Introduction of the adamantyl-substituted phenyl group.
  • Oxidation to the 1-oxide form of the isonicotinamide.
  • Conversion to the hydrochloride salt for stability and handling.

These steps are achieved through carefully controlled amidation, oxidation, and salt formation reactions.

Amidation Reaction: Formation of the Amide Bond

A crucial step in the synthesis is the formation of the amide bond between the isonicotinic acid derivative and the p-(1-adamantyl)aniline. Amidation can be efficiently carried out using coupling agents under mild conditions.

General Amidation Procedure:

Parameter Details
Reactants Isonicotinic acid or derivative + p-(1-adamantyl)aniline
Coupling Agents Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP reagent) or similar
Base Organic bases such as N,N-diisopropylethylamine (Hünig’s base), triethylamine
Solvent Acetonitrile (MeCN) or dichloromethane (CH2Cl2)
Temperature Room temperature to 40 °C
Reaction Time 8 to 18 hours
Workup Aqueous washes with NaHCO3 and HCl, drying over MgSO4, filtration, concentration

This amidation is typically performed by mixing the acid and amine in the presence of a coupling agent and base to activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond. The reaction is monitored by thin-layer chromatography (TLC) or NMR to ensure completion.

Oxidation to the Isonicotinamide 1-Oxide

The oxidation of the isonicotinamide nitrogen to form the 1-oxide is a critical step that requires selective and mild conditions to avoid degradation.

Oxidation Methods:

  • Use of hydroxylamine derivatives such as N,N-diethylhydroxylamine in mixed solvents (e.g., 20% trifluoroethanol in chloroform) at moderate temperatures (~60 °C) for extended periods (up to 18 h) has been demonstrated to yield N-oxide compounds in high yields (up to 96%).
  • The reaction conditions are optimized to balance conversion and minimize degradation, with solvent acidity (pKa) playing a role in stabilizing the intermediate N-oxide.
Entry Solvent Temperature (°C) Time (h) Conversion (%) Yield (%)
14 20% TFE/CHCl3 (v/v) 60 18 ~100 96

The oxidation is typically followed by purification steps such as solid-phase workup or chromatography to isolate the pure N-oxide hydrochloride salt.

Formation of the Hydrochloride Salt

To improve the compound’s stability and handling, the free base of N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide is converted to its hydrochloride salt.

Salt Formation Procedure:

  • The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethyl acetate or dichloromethane).
  • The reaction is conducted at room temperature, allowing the formation of the crystalline hydrochloride salt.
  • The salt is isolated by filtration or crystallization, washed, and dried under vacuum.

This step enhances the compound’s solubility and shelf-life, facilitating its use in further biological assays or medicinal chemistry applications.

Purification and Characterization

Purification is essential to obtain the compound in high purity suitable for research use.

Common Purification Techniques:

  • Solid phase workup using ion-exchange resins such as Amberlyst A-26(OH), Amberlyst 15, and Amberlite IRA743 to remove residual acids, bases, and impurities.
  • Column chromatography for separating closely related impurities or excess reagents.
  • Crystallization of the hydrochloride salt to improve purity.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm structural integrity.
  • Mass Spectrometry (MS) for molecular weight confirmation.
  • Infrared (IR) Spectroscopy for functional group analysis.
  • Elemental analysis for purity assessment.

Summary Table of Preparation Steps

Step No. Process Key Reagents/Conditions Outcome
1 Amidation Isonicotinic acid + p-(1-adamantyl)aniline, BOP, base, MeCN, 15–40 °C, 8–18 h Formation of amide bond
2 Oxidation to 1-oxide N,N-diethylhydroxylamine, 20% TFE/CHCl3, 60 °C, 18 h Formation of isonicotinamide 1-oxide
3 Hydrochloride salt formation HCl in organic solvent, room temperature Formation of hydrochloride salt
4 Purification Ion-exchange resins, chromatography, crystallization Pure compound ready for use

Chemical Reactions Analysis

Types of Reactions

N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl phenyl oxides, while reduction can produce adamantyl phenyl amines .

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride is in the field of cancer therapeutics. Research indicates that compounds with similar structures exhibit significant inhibition of nicotinamide phosphoribosyltransferase (Nampt), an enzyme implicated in cancer cell metabolism. Inhibition of Nampt has been associated with reduced viability in various cancer cell lines, including lung cancer (A549) cells, demonstrating the potential of this compound as an anticancer agent .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It has been suggested that it may alleviate conditions associated with neurodegeneration, such as Alzheimer's disease and Huntington's disease. The mechanism is thought to involve modulation of cellular stress responses and inflammation pathways .

Antimicrobial Properties

Preliminary studies have indicated that this compound may possess antimicrobial properties. Its efficacy against certain bacterial strains suggests potential applications in developing new antibacterial agents .

Photocatalysis

Recent advancements have explored the use of this compound in photocatalytic applications. The compound's ability to act as a photocatalyst under visible light has been investigated for its role in promoting chemical reactions without the need for external energy sources. This property could be harnessed for environmental applications, such as pollutant degradation .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been proposed due to its favorable solubility and stability profiles. Studies suggest it can enhance the bioavailability of poorly soluble drugs, making it a valuable component in formulating effective therapeutic agents .

Case Study 1: Anticancer Efficacy Assessment

In a controlled study evaluating the anticancer efficacy of this compound on A549 cells, researchers observed a dose-dependent decrease in cell viability. The MTT assay results indicated that at concentrations above 10 nM, significant cytotoxic effects were noted, leading to further investigations into its mechanism of action and potential as a lead compound for drug development .

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models demonstrated that administration of this compound resulted in reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease. These findings support its potential application as a neuroprotective agent .

Mechanism of Action

The mechanism of action of N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s stability and facilitates its binding to target proteins or enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Adamantyl-Containing Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Findings References
N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride C₂₂H₂₅ClN₂O 368.90 Adamantyl-phenyl, isonicotinamide 1-oxide Undocumented in provided sources
N-(1-Adamantyl)acetamide C₁₂H₁₉NO 193.29 Adamantyl group, acetamide No specific activity reported; used as a synthetic intermediate
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide (TPIN) C₁₃H₁₂N₆O 268.28 Tetrazole-phenyl, isonicotinamide Inhibits prostate cancer cell proliferation via F-actin/paxillin downregulation and Akt-mTOR pathway modulation
N-(1-Adamantyl)carbothioamides (e.g., 5a–e) Variable ~300–400 Adamantyl group, carbothioamide linkage Synthesized for antimicrobial screening; variable efficacy against bacterial strains
N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides (10a, 10b) C₂₆H₃₄N₄S₂ 482.72 Dual adamantyl groups, piperazine-thioamide Enhanced rigidity; potential for multivalent target binding

Key Findings and Differentiation

Adamantyl Derivatives

  • N-(1-Adamantyl)acetamide : Simpler in structure compared to the target compound, lacking the isonicotinamide 1-oxide group. Its lower molecular weight (193.29 vs. 368.90) and absence of a charged moiety reduce solubility, limiting its utility in aqueous systems .
  • Carbothioamides (5a–e): These derivatives replace the isonicotinamide group with a carbothioamide, introducing sulfur-based interactions.

Isonicotinamide Analogues

  • TPIN (Tetrazole-Isonicotinamide) : Shares the isonicotinamide core but substitutes the adamantyl group with a tetrazole ring. The tetrazole enhances hydrogen-bonding capacity, correlating with its demonstrated anticancer activity . However, the adamantyl group in the target compound may confer superior metabolic stability in vivo.

Piperazine-Based Adamantyl Compounds

  • 10a and 10b: These dimeric structures exhibit dual adamantyl groups connected via a piperazine-thioamide backbone.

Biological Activity

N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies.

The compound can be synthesized through various methods, including coupling reactions involving isonicotinic acid derivatives and adamantyl-substituted phenyl groups. The presence of the adamantyl moiety enhances the lipophilicity and potentially the bioavailability of the compound.

2.1 Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • A549 (lung cancer)
  • SK-MEL-30 (melanoma)

The IC50 values for these cell lines suggest a potent inhibitory effect, with some studies reporting values as low as 0.7 µM for certain derivatives .

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Nicotinamide Phosphoribosyltransferase (Nampt) : This enzyme is crucial for NAD+ biosynthesis, and its inhibition leads to decreased cellular NAD+ levels, inducing apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Modulation : The compound has been shown to alter ROS levels in treated cells, suggesting a link between oxidative stress and its anticancer activity .

3.1 In Vitro Studies

A study conducted on A549 cells demonstrated that treatment with this compound resulted in a concentration-dependent reduction in cell viability. The results indicated a significant increase in apoptotic markers correlating with higher concentrations of the compound .

3.2 Animal Models

In vivo studies using xenograft models have shown that administration of this compound significantly reduced tumor growth compared to control groups. Tumor size measurements indicated a reduction of approximately 50% at optimal dosing schedules .

4. Comparative Biological Activity Table

CompoundTarget Cancer TypeIC50 (µM)Mechanism
This compoundMDA-MB-2310.7Nampt Inhibition
N-(2-(4-chlorophenoxy)-phenylamino)-acetamideCCRF-CEM (leukemia)0.9Apoptosis Induction
Other derivativesVariousVariesROS Modulation

5. Conclusion and Future Directions

This compound shows promise as an anticancer agent through its ability to inhibit key metabolic pathways in cancer cells. Future research should focus on:

  • Mechanistic Studies : Further elucidation of the molecular pathways affected by this compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Structural Modifications : Exploring analogs to enhance potency and selectivity.

This compound represents a significant advancement in the search for effective cancer therapies, warranting further investigation into its biological activities and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride, and how can purity be optimized?

  • Methodology : Begin with adamantane derivatives (e.g., 1-bromoadamantane or 1-adamantanol) as starting materials . Coupling reactions, such as Ullmann or Buchwald-Hartwig amination, can link the adamantylphenyl moiety to isonicotinamide. Oxidation of the pyridine ring to the 1-oxide form requires controlled conditions (e.g., meta-chloroperbenzoic acid in anhydrous dichloromethane). Purification via column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol/HCl yields the hydrochloride salt. Monitor purity using HPLC with a C18 column (acetonitrile/water + 0.1% TFA) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for verifying the adamantyl group’s rigidity and the isonicotinamide 1-oxide’s electronic environment. Infrared (IR) spectroscopy can confirm the presence of amide (C=O, ~1650 cm⁻¹) and N-oxide (N-O, ~1250 cm⁻¹) functional groups. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology : Test solubility in polar (DMSO, water) and nonpolar solvents (chloroform, hexane) via gravimetric analysis. Stability studies under varying pH (3–10), temperatures (4°C to 40°C), and light exposure should be conducted using UV-Vis spectroscopy (monitoring λmax shifts over 72 hours). Lyophilization is recommended for long-term storage in inert atmospheres .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in adamantyl-containing derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is ideal for determining bond angles, torsional strain in the adamantyl group, and hydrogen-bonding networks. Data collection at low temperature (100 K) minimizes thermal motion artifacts. For twinned crystals, employ the TWIN/BASF commands in SHELXL to refine overlapping domains .

Q. What structure-activity relationship (SAR) insights exist for adamantyl-modified isonicotinamide derivatives?

  • Methodology : Compare analogues with varying substituents on the phenyl ring (e.g., electron-withdrawing vs. donating groups) or modifications to the adamantyl moiety (e.g., bromination at the 2-position). Assess biological activity (e.g., kinase inhibition) via in vitro assays (IC50 determination). Molecular docking (AutoDock Vina) can predict binding interactions with target proteins, focusing on hydrophobic pockets accommodating the adamantyl group .

Q. What mechanistic pathways are implicated in the biological activity of this compound?

  • Methodology : For cytotoxicity studies, use prostate cancer cell lines (e.g., PC-3) and evaluate apoptosis via flow cytometry (Annexin V/PI staining). Western blotting can track downstream targets like Akt-mTOR or cofilin-1. Actin polymerization assays (fluorescence-labeled phalloidin) may reveal F-actin disruption, as seen in structurally similar N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives .

Q. How can computational modeling optimize this compound’s pharmacokinetic properties?

  • Methodology : Perform DFT calculations (Gaussian 09) to map electrostatic potentials and identify reactive sites. Predict logP (lipophilicity) and blood-brain barrier permeability using SwissADME. Molecular dynamics simulations (AMBER) can assess conformational stability in aqueous and lipid bilayer environments .

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